![molecular formula C39H50Cl2P2Ru+2 B12320261 3-Phenyl-1H-inden-1-ylidene[bis(i-butylphoban)]ruthenium(II) dichloride](/img/structure/B12320261.png)
3-Phenyl-1H-inden-1-ylidene[bis(i-butylphoban)]ruthenium(II) dichloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Phenyl-1H-inden-1-ylidene[bis(i-butylphoban)]ruthenium(II) dichloride is a ruthenium-based metathesis catalyst. It is known for its high selectivity and improved resistance to air, moisture, and heat. This compound is widely used in various chemical reactions, particularly in metathesis reactions, which are essential in organic synthesis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-1H-inden-1-ylidene[bis(i-butylphoban)]ruthenium(II) dichloride typically involves the reaction of 3-phenyl-1H-inden-1-ylidene with bis(i-butylphoban)ruthenium(II) dichloride. The reaction is carried out under controlled conditions to ensure high yield and purity. The exact reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired outcome .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the reagents and maintain the required reaction conditions. The production process is optimized to ensure consistency and high quality of the final product .
化学反应分析
Types of Reactions
3-Phenyl-1H-inden-1-ylidene[bis(i-butylphoban)]ruthenium(II) dichloride undergoes various types of reactions, including:
Metathesis Reactions: This compound is primarily used as a catalyst in metathesis reactions, such as ring-closing metathesis, cross metathesis, and enyne metathesis
Substitution Reactions: It can also participate in substitution reactions where ligands are exchanged
Common Reagents and Conditions
The common reagents used in reactions involving this compound include alkenes, alkynes, and other organic substrates. The reactions are typically carried out under inert atmosphere conditions to prevent oxidation and degradation of the catalyst. Solvents such as dichloromethane, toluene, and tetrahydrofuran are commonly used .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type. In metathesis reactions, the products are typically cyclic alkenes, dienes, and other complex organic molecules .
科学研究应用
3-Phenyl-1H-inden-1-ylidene[bis(i-butylphoban)]ruthenium(II) dichloride has a wide range of scientific research applications, including:
Chemistry: It is extensively used in organic synthesis for the formation of carbon-carbon bonds through metathesis reactions
Biology: The compound is used in the synthesis of biologically active molecules and natural products
Medicine: It plays a role in the development of pharmaceuticals and drug discovery
Industry: The compound is used in the production of polymers, fine chemicals, and other industrial products
作用机制
The mechanism of action of 3-Phenyl-1H-inden-1-ylidene[bis(i-butylphoban)]ruthenium(II) dichloride involves the coordination of the ruthenium center with the substrates, facilitating the metathesis reaction. The compound acts as a catalyst by lowering the activation energy of the reaction, allowing it to proceed under milder conditions. The molecular targets and pathways involved include the formation of metallacyclobutane intermediates, which are crucial for the metathesis process .
相似化合物的比较
Similar Compounds
Some similar compounds include:
- Dichloro(3-phenyl-1H-inden-1-ylidene)bis(tricyclohexylphosphine)ruthenium(II) dichloride .
- Dichlorobis(9-isobutyl-9-phosphabicyclo[3.3.1]nonane)(3-phenyl-1H-inden-1-ylidene)ruthenium(II) .
Uniqueness
3-Phenyl-1H-inden-1-ylidene[bis(i-butylphoban)]ruthenium(II) dichloride is unique due to its high selectivity and improved resistance to air, moisture, and heat. These properties make it a valuable catalyst in various chemical reactions, particularly in metathesis reactions .
属性
分子式 |
C39H50Cl2P2Ru+2 |
|---|---|
分子量 |
752.7 g/mol |
IUPAC 名称 |
[4,16-bis(2-methylpropyl)-14-phenyl-4,16-diphosphoniaoctacyclo[15.3.3.35,9.112,15.01,16.02,13.03,10.04,9]heptacosa-2(13),3(10),11,14-tetraen-24-ylidene]-dichlororuthenium |
InChI |
InChI=1S/C39H50P2.2ClH.Ru/c1-26(2)24-40-30-14-10-20-39(40,21-11-15-30)36-35-29(23-33(40)34(35)28-12-6-5-7-13-28)22-32-37(36)41(25-27(3)4)31-16-8-18-38(32,41)19-9-17-31;;;/h5-7,12-13,22,26-27,30-31H,8-11,14-21,24-25H2,1-4H3;2*1H;/q+2;;;+2/p-2 |
InChI 键 |
NPDUMDVEYOQJRY-UHFFFAOYSA-L |
规范 SMILES |
CC(C)C[P+]12C3CCCC1(CCC3)C4=C2C5=C6C(=C4)C(=[Ru](Cl)Cl)C(=C6C7=CC=CC=C7)[P+]8(C59CCCC8CCC9)CC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[4-[[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]propanoylamino]-4-oxo-4-(tritylamino)butanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate](/img/structure/B12320191.png)

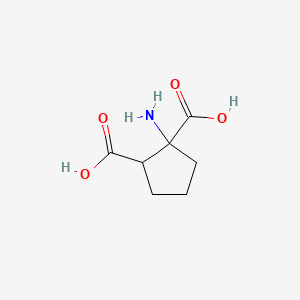
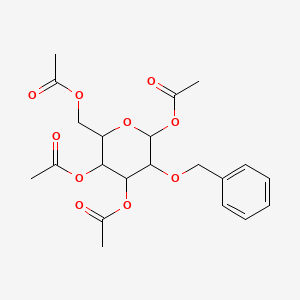



![methyl 4-oxo-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B12320231.png)
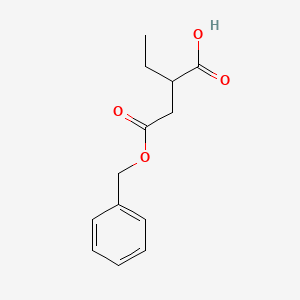
![(9R)-15,16-dimethoxy-10,10-dimethyl-10-azatetracyclo[7.7.1.0(2),.0(1)(3),(1)]heptadeca-1(16),2,4,6,13(17),14-hexaen-10-ium](/img/structure/B12320243.png)

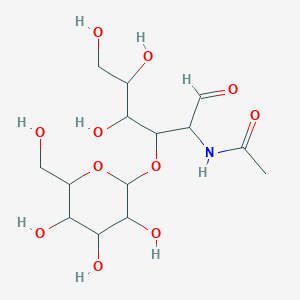
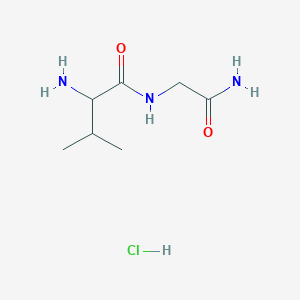
![Prop-2-enyl 7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B12320254.png)
